ethyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate
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Overview
Description
Ethyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate is an organic compound that belongs to the class of pyrazoles. This compound is characterized by its complex structure, which includes a benzoate ester linked to a pyrazole ring substituted with an ethoxy and hydroxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution Reactions: The hydroxy and ethoxy groups are introduced through electrophilic aromatic substitution reactions. For instance, the ethoxy group can be added via an ethylation reaction using ethyl iodide in the presence of a base.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium ethoxide (NaOEt) in ethanol for nucleophilic substitution.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of new materials and as a chemical reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. The compound’s antioxidant properties could be due to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Ethyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate can be compared with other similar compounds such as:
Ethyl 4-hydroxybenzoate: A simpler ester with known antimicrobial properties.
4-Hydroxy-3-methoxybenzoic acid: Known for its antioxidant activity.
4-Ethoxybenzoic acid: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its combined structural features, which confer a range of biological activities and synthetic utility not found in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 4-[[5-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-3-25-15-9-10-16(17(23)11-15)19-18(12-21-22-19)27-14-7-5-13(6-8-14)20(24)26-4-2/h5-12,23H,3-4H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVZYBYJDQFBOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=C(C=C3)C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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